16alpha-Fluoro-5alpha-androstan-17-one
Description
Chemical Classification and Structural Context within the Androstane (B1237026) Family
16alpha-Fluoro-5alpha-androstan-17-one is classified as a C19 steroid, built upon the core tetracyclic hydrocarbon structure known as gonane. wikipedia.org Specifically, it is a derivative of androstane, which is characterized by a 19-carbon skeleton. wikipedia.orgutah.edu The nomenclature of the compound precisely describes its key structural features:
5-alpha-androstane: This indicates the foundational steroid nucleus. The "5-alpha" configuration specifies that the hydrogen atom at carbon 5 is on the opposite side of the ring system from the methyl group at carbon 10, resulting in a trans-fused A and B ring structure. This conformation gives the molecule a relatively flat shape.
17-one: A ketone functional group is located at the 17th carbon position of the steroid's D-ring.
16-alpha-Fluoro: A fluorine atom is attached at the 16th carbon position, oriented in the alpha configuration, meaning it projects below the plane of the ring system.
This compound is a structural analog of endogenous androgens and their metabolites, such as 5α-androstan-17-one. The defining feature that sets it apart is the presence of the 16α-fluoro substituent.
Significance as a Synthetic Fluorinated Steroid Analog
The development of synthetic steroid analogs is a cornerstone of medicinal chemistry and biochemical research. The introduction of fluorine into a steroid molecule is a common strategy to modulate its biological properties. Fluorination can significantly alter a compound's lipophilicity, metabolic stability, and receptor binding affinity.
The unique properties of the fluorine atom, such as its small size and high electronegativity, can lead to enhanced biological activity or altered metabolic pathways compared to the non-fluorinated parent compound. mdpi.com Fluorinated steroids are a significant class of pharmaceuticals, used in treatments for inflammatory disorders and cancer. In a research context, selectively fluorinated steroids like this compound serve as valuable tools to probe enzyme mechanisms and receptor interactions.
Foundational Research Interests in Steroid Hormone Metabolism and Activity
Research interest in this compound and related compounds is primarily centered on understanding steroid metabolism and developing new diagnostic or therapeutic agents. One key area of investigation is the effect of the 16α-fluoro group on metabolic pathways. For instance, 16α-hydroxylation is a known metabolic route for many steroids, and introducing a fluorine atom at this position can block or alter this process. nih.gov
Studies on related fluorinated androgens have highlighted their potential in several areas:
Metabolic Stability: Research has shown that fluorine substitution can impact metabolic stability. However, compounds with a 16α-fluorine substituent can sometimes undergo rapid metabolic defluorination, which is a significant finding in understanding their in-vivo behavior. nih.govresearchgate.net
Imaging Agents: Radio-labeled versions of fluorinated steroids, particularly with fluorine-18 (B77423) (¹⁸F), are developed as potential imaging agents for Positron Emission Tomography (PET). mdpi.com These agents are designed to bind to specific receptors, such as the androgen receptor, allowing for non-invasive imaging of tissues like the prostate, which could be valuable in cancer diagnostics. nih.govresearchgate.net
Distinctions and Relationships with Other Androgenic Steroids and Their Analogs
This compound is structurally related to several key endogenous androgens and their metabolites. Understanding these relationships helps to contextualize its potential biochemical role.
5α-Dihydrotestosterone (DHT): A potent natural androgen, DHT (5α-androstan-17β-ol-3-one) differs by having a hydroxyl group at the 17β-position and a ketone at the 3-position. wikipedia.org this compound lacks the 3-keto and 17-hydroxyl groups but has the defining 16α-fluoro substituent.
Androsterone and Epiandrosterone (B191177): These are metabolites of DHT. Androsterone (3α-hydroxy-5α-androstan-17-one) and Epiandrosterone (3β-hydroxy-5α-androstan-17-one) both possess a hydroxyl group at the C3 position and a ketone at C17, similar to the subject compound. wikipedia.orgwikipedia.org The key distinction remains the 16α-fluoro group in this compound, versus a hydrogen atom at that position in the natural metabolites.
The introduction of the highly electronegative fluorine atom at the 16α position is the primary structural feature that differentiates this synthetic analog from its natural counterparts. This modification is expected to influence its interaction with enzymes and receptors, forming the basis of its utility in biochemical research.
Data Tables
Table 1: Structural Comparison of this compound and Related Androstane Steroids
| Compound | C3 Functional Group | C16 Functional Group | C17 Functional Group |
| This compound | Hydrogen | α-Fluoro | Ketone |
| 5α-Dihydrotestosterone (DHT) | Ketone | Hydrogen | β-Hydroxyl |
| Androsterone | α-Hydroxyl | Hydrogen | Ketone |
| Epiandrosterone | β-Hydroxyl | Hydrogen | Ketone |
Table 2: Chemical Properties of Selected Androstane Steroids
| Property | This compound | Androsterone | Epiandrosterone |
| Molecular Formula | C₁₉H₂₉FO | C₁₉H₃₀O₂ | C₁₉H₃₀O₂ |
| Molar Mass | ~292.44 g/mol | ~290.44 g/mol wikipedia.org | ~290.44 g/mol wikipedia.org |
| Core Structure | 5α-Androstane | 5α-Androstane | 5α-Androstane |
| Classification | Synthetic Fluorinated Steroid | Endogenous Steroid Hormone wikipedia.org | Endogenous Steroid Hormone wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
112859-74-2 |
|---|---|
Molecular Formula |
C19H29FO |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H29FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h12-16H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18+,19+/m1/s1 |
InChI Key |
KYYGZDIWMMQTCH-ZLOBMTTQSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(C4=O)F)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of 16alpha Fluoro 5alpha Androstan 17 One
Classical and Contemporary Synthesis Routes for the Compound
The construction of 16alpha-Fluoro-5alpha-androstan-17-one necessitates a multi-step approach involving the careful orchestration of stereoselective reactions and the use of specific reagents to achieve the desired configuration at both the A/B ring junction and the C-16 position.
Identification of Key Precursor Compounds and Intermediate Derivatization Strategies
The synthesis of this compound hinges on the preparation of key precursor compounds that possess the requisite stereochemistry and functional groups for the introduction of the fluorine atom. A common starting material for the synthesis of various androstane (B1237026) derivatives is 3beta-hydroxy-5-androsten-17-one (epiandrosterone), a readily available steroid.
A plausible synthetic pathway commences with the stereoselective reduction of the double bond in the A ring of a suitable precursor to establish the 5-alpha configuration. Subsequently, the focus shifts to the functionalization of the D-ring at the C-16 position. One effective strategy involves the generation of a 16-keto or 16-hydroxy intermediate. For instance, a synthetic route to a related compound, 5alpha-androstane-3alpha,16alpha,17beta-triol, involves the conversion of 3beta-hydroxy-5-androsten-17-one to 3beta-hydroxy-5alpha-androstan-17-one through catalytic hydrogenation. nih.gov This intermediate can then undergo further transformations to introduce a hydroxyl group at the 16-alpha position.
A key intermediate derivatization strategy involves the conversion of a 16-hydroxy group into a good leaving group, such as a triflate (trifluoromethanesulfonate) or a nosylate (B8438820) (p-nitrobenzenesulfonate). This is a critical step that sets the stage for the subsequent nucleophilic fluorination. The choice of the leaving group can influence the efficiency and stereochemical outcome of the fluorination reaction.
Detailed Analysis of Nucleophilic Fluorination Reactions
The introduction of the fluorine atom at the 16-alpha position is typically achieved through a nucleophilic substitution reaction. This reaction is highly dependent on the stereochemistry of the precursor and the nature of the fluorinating agent.
Based on analogous syntheses of fluorinated steroids, such as 16beta-[18F]fluoro-5alpha-dihydrotestosterone ([18F]FDHT), the fluorination step generally proceeds with an inversion of configuration (SN2 mechanism). nih.gov Therefore, to obtain the 16-alpha-fluoro stereochemistry, a precursor with a leaving group at the 16-beta position is required.
The synthesis of [18F]FDHT, for example, utilizes a 16alpha-[[(trifluoromethyl)sulfonyl]oxy] precursor, which upon reaction with a fluoride (B91410) source, yields the 16beta-fluoro derivative. nih.gov Extrapolating from this, the synthesis of this compound would likely involve the preparation of a 16beta-triflyloxy-5alpha-androstan-17-one intermediate. The subsequent reaction with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K222), would then introduce the fluorine atom at the 16-alpha position via an SN2 displacement.
| Precursor Stereochemistry | Leaving Group | Fluoride Source | Expected Product Stereochemistry |
| 16-beta | Triflate (-OTf) | CsF, KF/K222 | 16-alpha |
| 16-alpha | Triflate (-OTf) | CsF, KF/K222 | 16-beta |
This interactive table illustrates the expected stereochemical outcome of the nucleophilic fluorination based on the precursor's configuration.
Regioselective and Stereoselective Reduction Processes in Ring A
The establishment of the 5-alpha configuration in the A/B ring junction is a critical stereochemical feature of the target compound. This is typically achieved through the stereoselective reduction of a Δ⁴ or Δ⁵ double bond in an early-stage intermediate. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common method to achieve this transformation. The choice of catalyst and reaction conditions can influence the stereochemical outcome, favoring the formation of the thermodynamically more stable 5-alpha isomer.
Application of Protecting Group Chemistry in Androstanone Synthesis
Protecting group chemistry plays a pivotal role in the multi-step synthesis of complex molecules like this compound. Functional groups that are susceptible to undesired reactions under the conditions of a particular synthetic step must be temporarily masked.
In the context of androstanone synthesis, the 17-keto group might need protection during certain transformations, such as reductions or reactions involving strong nucleophiles that are intended to react elsewhere in the molecule. Common protecting groups for ketones include acetals and ketals, formed by reacting the ketone with a diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst. These protecting groups are stable under a variety of reaction conditions but can be readily removed by acid hydrolysis to regenerate the ketone.
Methodological Advancements in Fluorinated Androstanone Radiosyntheses (for related research probes)
The development of radiolabeled analogues of fluorinated androstanones, particularly those labeled with the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F), is of great interest for in vivo imaging studies using Positron Emission Tomography (PET).
Development and Automation of Radiosynthesizer Systems for Fluorine-18 Labeling
The short half-life of fluorine-18 (approximately 110 minutes) necessitates rapid and efficient radiosynthesis procedures. To meet the demands of clinical and preclinical research, the development and automation of radiosynthesizer systems have become crucial. These automated systems offer several advantages over manual methods, including improved reproducibility, higher yields, enhanced radiation safety, and compliance with Good Manufacturing Practices (GMP).
Several commercially available radiosynthesis modules have been adapted and optimized for the production of ¹⁸F-labeled androgens. Two prominent examples are the ELIXYS and FlexLab systems.
The ELIXYS radiosynthesizer is a fully automated, cassette-based system that has been successfully employed for the synthesis of ¹⁸F-labeled PET tracers, including the androgen receptor ligand 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT). nih.gov The system utilizes disposable cassettes, which simplifies setup and reduces the risk of cross-contamination. The ELIXYS system can be programmed to perform all the necessary steps for radiosynthesis, including the trapping of [¹⁸F]fluoride, the nucleophilic fluorination reaction, purification via high-performance liquid chromatography (HPLC), and formulation of the final radiopharmaceutical product. nih.gov
The FlexLab module is another versatile radiosynthesizer that has been used for the automated synthesis of complex radiotracers. It offers a high degree of flexibility, allowing for multi-step reactions and purifications to be performed in a fully automated fashion.
| Radiosynthesizer System | Key Features | Reported Application for Androgen Tracers |
| ELIXYS | Fully automated, cassette-based, disposable kits | Synthesis of 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT) nih.gov |
| FlexLab | High flexibility for multi-step syntheses | Automated synthesis of various complex radiotracers |
This interactive table summarizes the key features of automated radiosynthesizer systems used in the production of ¹⁸F-labeled androgen PET tracers.
The development of these automated systems has been instrumental in making ¹⁸F-labeled androgen tracers more widely available for research and clinical applications, facilitating the non-invasive study of androgen receptor expression in various diseases.
Mechanistic Considerations in Radiochemical Fluorination for Stereospecificity
Radiolabeling with fluorine-18 (¹⁸F) is crucial for developing tracers for Positron Emission Tomography (PET) imaging, a powerful tool in medical diagnostics, particularly in oncology. nih.gov The synthesis of ¹⁸F-labeled steroids like 16-fluoro-5alpha-androstan-17-one derivatives requires methods that are rapid and highly efficient due to the short half-life of ¹⁸F (109.77 minutes). nih.gov
A key strategy for achieving stereospecificity in the radiosynthesis of 16-fluorinated androstanes involves nucleophilic substitution. While the direct synthesis of 16alpha-[¹⁸F]Fluoro-5alpha-androstan-17-one is not extensively detailed, the synthesis of its close analogue, 16beta-[¹⁸F]-fluoro-5alpha-dihydrotestosterone ([¹⁸F]FDHT), provides significant mechanistic insights. nih.gov The synthesis of [¹⁸F]FDHT starts from a precursor, 16α-[[(trifluoromethyl)sulfonyl]oxy]-3,3-(ethylenedioxy)androstan-17-one. nih.gov
The mechanism proceeds via a nucleophilic attack by the [¹⁸F]fluoride ion on the carbon at the 16-position. This reaction is an Sₙ2 (Substitution Nucleophilic Bimolecular) type, which is known to proceed with an inversion of stereochemistry at the reaction center.
Reaction Step:
Precursor: 16α-triflate-androstan-17-one derivative.
Nucleophile: [¹⁸F]Fluoride (typically as nBu₄N¹⁸F or K¹⁸F/Kryptofix 2.2.2).
Reaction: The [¹⁸F]fluoride attacks the C-16 carbon from the side opposite to the bulky triflate leaving group.
Product: This results in the formation of the 16β-[¹⁸F]fluoro intermediate.
Subsequent chemical steps, such as the reduction of the 17-ketone and deprotection, yield the final [¹⁸F]FDHT. nih.gov This process highlights a critical consideration for stereospecificity: to obtain the 16alpha-fluoro product via a standard Sₙ2 reaction, one would need to start with a precursor bearing a good leaving group in the 16beta position. The choice of precursor is therefore paramount in determining the final stereochemistry of the fluorinated product.
General Principles of Fluorinated Steroid Synthesis and its Relevance
The synthesis of fluorinated steroids is a significant area of research, with applications in pharmaceuticals for treating a variety of conditions. Current time information in Delhi, IN.nih.gov The introduction of fluorine can be challenging due to its high reactivity and the complexity of steroid molecules, requiring careful control of regioselectivity and stereoselectivity. ontosight.ai
Electrophilic Fluorination Reagents and Their Comparative Reactivity in Steroid Scaffolds
Electrophilic fluorination is a common method for introducing fluorine into organic molecules and involves the use of reagents with a nitrogen-fluorine (N-F) bond. wikipedia.org These reagents act as a source of an "electrophilic" fluorine atom that can react with electron-rich centers, such as enolates or enol esters derived from steroidal ketones. nih.govwikipedia.org
Several N-F reagents have been developed, each with different reactivity and selectivity. Common examples include:
Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile reagent capable of fluorinating a wide range of substrates. beilstein-journals.org It is often considered one of the most efficient fluorinating agents for steroid systems. nih.gov
N-Fluorobenzenesulfonimide (NFSI): A milder and more selective reagent, often used for the fluorination of enolates. wikipedia.org
N-Fluoro-o-benzenedisulfonimide (NFOBS): An effective fluorinating agent. wikipedia.org
The reactivity of these reagents generally increases with the electron-withdrawing capacity of the groups attached to the nitrogen atom, which makes the fluorine atom more electrophilic. wikipedia.org Kinetic studies on the fluorination of various steroid enol acetates at the 6-position have established a quantitative reactivity scale for different N-F reagents. nih.gov
| N-F Reagent | Relative Rate Constant (krel) |
|---|---|
| Selectfluor® | 1.00 |
| NFSI | 2.5 x 10-5 |
| N-Fluoropyridinium triflate | 4.1 x 10-2 |
| N-Fluoropyridinium heptafluorodibutanoate | 1.3 x 10-3 |
This data is based on the fluorination at the C-6 position of progesterone and serves as an illustration of the comparative reactivity of these reagents in a steroidal system.
Kinetics and Stereoselectivity in Fluorination Reactions of Steroidal Enol Esters
The fluorination of a ketone, such as the 17-one in the 5alpha-androstane (B165731) scaffold, typically proceeds through an enol or enol ester intermediate. This is because the C=C double bond of the enol is sufficiently nucleophilic to attack the electrophilic fluorine source. nih.gov
Kinetic studies on the electrophilic fluorination of steroid enol acetates (at the C-6 position) show that the reaction rate is dependent on the steroid structure, the N-F reagent used, and the reaction conditions. nih.gov The stereoselectivity of the fluorination—that is, the ratio of α to β isomers formed—is a crucial aspect. nih.gov For fluorinations at the C-6 position, the reaction often yields a mixture of 6α- and 6β-isomers, with the β-isomer (fluorine atom pointing "up") often being the kinetically favored product. nih.gov The final ratio depends on the fluorinating agent, the specific steroid structure, temperature, and reaction time. nih.gov For example, in the fluorination of progesterone enol acetate, Selectfluor® was found to give the highest proportion of the desired α-isomer compared to other N-F reagents. nih.gov
| Steroid Substrate | Fluorination Position | α:β Isomer Ratio |
|---|---|---|
| Progesterone enol acetate | C-6 | 34:66 |
| Testosterone (B1683101) enol diacetate | C-6 | 50:50 |
| Cholestenone enol acetate | C-6 | 33:67 |
This table illustrates that stereoselectivity is highly dependent on the substrate, even when the same reagent is used.
Epimerization and Isomerization Phenomena in Fluorosteroid Synthesis
During the synthesis of fluorosteroids, the initial kinetic product may not be the most thermodynamically stable isomer. nih.gov In such cases, a subsequent epimerization step can be employed to convert the undesired epimer into the desired one. Epimerization is the process of changing the configuration at one chiral center in a molecule that has more than one. nih.gov
This is particularly relevant in cases where the pharmacologically active isomer is the thermodynamically more stable one. For instance, in the synthesis of 6-fluoroprogesterone, the kinetically favored 6β-isomer is often the major product, but the 6α-isomer is more active. The 6β-isomer can be converted to the more stable 6α-form through acid-catalyzed epimerization. nih.gov
In the context of 16-halo-17-keto steroids, epimerization between the 16α and 16β positions can occur. Studies on 16α-halo-3β-hydroxy-5-androsten-17-ones (where halo = Cl, Br, I) have shown that treatment with a base can establish an equilibrium between the 16α and 16β epimers. nih.gov The equilibrium ratio was found to depend on the halogen, with the 16α/16β ratio being 1.5 for chloro, 1.25 for bromo, and 1.0 for iodo derivatives. nih.gov This indicates that for halogens at the 16-position adjacent to a 17-ketone, the thermodynamic stability difference between the α and β epimers can be small. Similar phenomena could be expected for 16-fluoro-17-keto steroids, where reaction conditions could potentially be optimized to favor the formation of the desired 16alpha-fluoro epimer, either during the fluorination reaction itself or in a separate isomerization step.
Biochemical Interactions and Enzymatic Modulation by 16alpha Fluoro 5alpha Androstan 17 One
Modulation of Carcinogen-Activating Enzymes
Research into the synthetic analogue 16alpha-fluoro-5-androsten-17-one, also known as fluasterone (B124106), provides significant insight into the modulation of carcinogen-activating enzymes. Studies conducted on MCF-7 cells demonstrate that this compound can inhibit the activity and expression of key cytochrome P450 (CYP) enzymes involved in the metabolic activation of carcinogens. nih.govresearchgate.net
Inhibition of Cytochrome P450 Isozyme (CYP1A1 and CYP1B1) Activity
The compound 16alpha-fluoro-5-androsten-17-one has been shown to inhibit the increase in CYP1A1 and CYP1B1 activity in cells exposed to carcinogens like dimethylbenzanthracene (DMBA) or 2,3,5,7-tetrachlorodibenzo-p-dioxin (TCDD). nih.govresearchgate.net This inhibition, however, is not a result of direct interaction with the enzymes. When the compound was administered to cells after the enzymes had already been induced by carcinogens, it failed to decrease their activity. nih.gov This indicates that the mechanism of action is not direct enzymatic inhibition but rather an upstream regulation of the enzymes' expression. nih.govresearchgate.net Co-treatment of MCF-7 cells with fluasterone and either DMBA or TCDD resulted in a dose-dependent decrease in the mRNA levels of both CYP1A1 and CYP1B1, which are the primary isoforms responsible for activating carcinogens in these cells. nih.gov
Mechanisms of Gene Expression Regulation: Transcriptional and Post-Transcriptional Effects on CYP Isozymes
The regulation of CYP isozyme expression by 16alpha-fluoro-5-androsten-17-one occurs at both the transcriptional and post-transcriptional levels, with distinct effects on CYP1A1 and CYP1B1. nih.gov
For CYP1A1, the compound affects both the rate of gene transcription and the stability of the messenger RNA (mRNA). It was found to inhibit the rate of CYP1A1 promoter-controlled transcription. nih.gov Furthermore, through actinomycin (B1170597) D chase experiments, it was demonstrated that the compound increases the degradation rate of CYP1A1 mRNA. nih.govresearchgate.net This dual mechanism leads to a significant reduction in the expression of CYP1A1 when cells are exposed to carcinogens. nih.gov Fluasterone was also observed to inhibit the basal expression level of CYP1A1 mRNA. nih.govresearchgate.net
In contrast, the regulation of CYP1B1 appears to be limited to the transcriptional level. While co-treatment with the compound leads to a dose-dependent decrease in carcinogen-induced CYP1B1 mRNA, it does not affect the stability of the existing CYP1B1 mRNA. nih.govresearchgate.net Unlike its effect on CYP1A1, it does not inhibit the basal mRNA level of CYP1B1. nih.gov
| Target Enzyme | Effect on Activity | Mechanism of Regulation | Transcriptional Effect | Post-Transcriptional Effect (mRNA Stability) |
|---|---|---|---|---|
| CYP1A1 | Inhibits carcinogen-induced increase | Gene Expression Regulation | Inhibits basal and induced transcription | Decreases mRNA stability (increases degradation) |
| CYP1B1 | Inhibits carcinogen-induced increase | Gene Expression Regulation | Inhibits induced transcription | No effect |
Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD)
16alpha-Fluoro-5alpha-androstan-17-one has been identified as a potentially more effective inhibitor of tumor growth than the endogenous steroid dehydroepiandrosterone (B1670201) (DHEA), with its mechanism partly attributed to the inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD). researchgate.net G6PD is the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway (PPP), a critical metabolic pathway that supplies cells with NADPH and precursors for nucleotide biosynthesis. frontiersin.org
Characterization of Inhibition Kinetics and Inhibitory Potency
While this compound is being investigated as a G6PD inhibitor, specific kinetic data and inhibitory potency values for this particular compound are not extensively detailed in the available literature. researchgate.net However, the inhibitory characteristics can be inferred from studies on its structural precursor, DHEA, which is a well-characterized G6PD inhibitor. researchgate.netnih.gov DHEA acts as a potent noncompetitive or uncompetitive inhibitor of G6PD. researchgate.netnih.gov This mode of inhibition implies that DHEA does not compete with the substrate (glucose-6-phosphate) for the active site but rather binds to the enzyme or the enzyme-substrate complex to reduce its catalytic efficiency. nih.gov Steroid analogs, including this compound, are being developed to achieve greater potency and specificity for G6PD inhibition compared to DHEA. researchgate.netnih.gov
Downstream Biochemical Consequences: Perturbation of NADPH and Ribose-5-Phosphate Pools
The inhibition of G6PD by steroids like this compound has significant downstream biochemical effects, primarily centered on the depletion of NADPH and ribose-5-phosphate. researchgate.netfrontiersin.org
Perturbation of NADPH Pools: NADPH is a crucial cellular reductant, essential for protecting cells against oxidative damage by maintaining a reduced pool of glutathione. researchgate.netfrontiersin.org It is also a necessary cofactor for various reductive biosynthetic reactions, including the synthesis of fatty acids and steroids. frontiersin.org By inhibiting G6PD, this compound reduces the production of NADPH, thereby diminishing the cell's antioxidant capacity and potentially hindering anabolic processes. researchgate.net This can leave cells, particularly cancer cells with high metabolic rates, more vulnerable to oxidative stress. nih.gov
Perturbation of Ribose-5-Phosphate Pools: The pentose phosphate pathway is the primary source of ribose-5-phosphate, a fundamental building block for the synthesis of nucleotides (ATP, GTP) and nucleic acids (DNA, RNA). A reduction in G6PD activity can limit the availability of ribose-5-phosphate, thereby slowing down cell proliferation and growth, a mechanism that is particularly relevant in the context of cancer treatment. researchgate.net
| Biochemical Pool | Effect of Inhibition | Downstream Cellular Consequence |
|---|---|---|
| NADPH | Decreased Production | Reduced antioxidant defense (e.g., lower reduced glutathione), impaired reductive biosynthesis (e.g., fatty acid synthesis). researchgate.netfrontiersin.org |
| Ribose-5-Phosphate | Decreased Production | Impaired synthesis of nucleotides and nucleic acids, potentially leading to reduced cell proliferation. researchgate.net |
Interplay with Steroidogenic Enzyme Systems
The structure of this compound, a C19 steroid with a saturated A-ring (5-alpha configuration), suggests a potential for interaction with various enzymes involved in steroid metabolism. wikipedia.org Endogenous steroids with a similar 5-alpha-androstan-17-one backbone, such as epiandrosterone (B191177) (3β-hydroxy-5α-androstan-17-one), are metabolites of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). wikipedia.org
The biosynthesis and metabolism of such steroids involve a cascade of enzymes. Key enzymes in this context include:
5α-reductase: This enzyme converts testosterone to the more potent androgen DHT and is also involved in the production of other 5-alpha reduced steroids. wikipedia.orgplos.org The 5-alpha configuration of this compound implies it may act as a substrate, inhibitor, or modulator of 5α-reductase isozymes.
Hydroxysteroid dehydrogenases (HSDs): Enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase are responsible for interconverting keto- and hydroxyl- groups at positions 3 and 17 of the steroid nucleus. wikipedia.org For instance, epiandrosterone can be formed from androstanedione (B1670583) via 3β-HSD. wikipedia.org The 17-one structure of this compound makes it a potential substrate for 17β-HSD, which could convert it to its 17-beta-hydroxy analog.
Research into its Potential Influence on Key Steroidogenic Enzymes (e.g., 3β-Hydroxysteroid Dehydrogenase, 17β-Hydroxysteroid Dehydrogenase, CYP17A1)
The steroidogenic pathway involves a series of enzymatic conversions to synthesize various steroid hormones from cholesterol. Key enzymes in this pathway, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase (17β-HSD), and cytochrome P450 17A1 (CYP17A1), are potential targets for modulation by synthetic steroid analogues.
17β-Hydroxysteroid Dehydrogenase (17β-HSD): This family of enzymes is responsible for the interconversion of 17-ketosteroids and 17β-hydroxysteroids. For instance, 17β-HSD converts androstenedione (B190577) to testosterone. The 17-keto group of this compound makes it a potential substrate or inhibitor for 17β-HSD isoforms that catalyze the reduction of 17-ketosteroids. The presence of the 16α-fluoro group could affect its recognition and binding by the enzyme. Research on other 16-substituted steroids has shown that modifications at this position can significantly impact their interaction with 17β-HSD.
CYP17A1: This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are critical for the production of androgens and glucocorticoids. It converts pregnenolone (B344588) and progesterone (B1679170) to their 17α-hydroxylated forms and subsequently cleaves the C17-20 bond to produce dehydroepiandrosterone (DHEA) and androstenedione, respectively. A study on a structurally related compound, 16alpha-fluoro-5-androsten-17-one (fluasterone), which is a DHEA analogue, investigated its effects on other cytochrome P450 enzymes, namely CYP1A1 and CYP1B1, but not CYP17A1. nih.gov This suggests that fluorinated steroids can interact with P450 enzymes, but direct evidence of this compound's effect on CYP17A1 is lacking. The 17-keto structure of the compound makes it a potential competitive inhibitor for the 17,20-lyase activity of CYP17A1, although this has not been experimentally verified.
Androgen Receptor Binding and Ligand Specificity Research
The biological activity of androgens is mediated through their binding to the androgen receptor (AR), a ligand-activated transcription factor. The affinity and selectivity of a compound for the AR are crucial determinants of its androgenic or anti-androgenic potential.
Investigation of Androgen Receptor Interaction and Binding Affinity
Research on fluorinated androstane (B1237026) derivatives has indicated that the introduction of fluorine can influence androgen receptor binding. However, specific binding affinity data for this compound is not available in the reviewed literature. Studies on other fluorinated androgens have shown that fluorine substitution can be well-tolerated in terms of receptor binding. For instance, the introduction of fluorine at other positions on the steroid nucleus has resulted in compounds with high affinity for the AR.
A study on 16-methyl-substituted 5alpha-androstane (B165731) derivatives found that the introduction of a methyl group at the 16α-position significantly decreased binding affinity to the androgen receptor compared to the 16β-methyl isomers. While this provides some insight into the structure-activity relationships at the 16-position, it is important to note that a fluorine atom has different steric and electronic properties than a methyl group, and therefore, the effect on AR binding may differ.
Comparative Analysis of Receptor Selectivity with Native Androgens
Native androgens like testosterone and dihydrotestosterone (DHT) are the primary ligands for the androgen receptor. A comparative analysis of the receptor selectivity of this compound would involve assessing its binding affinity for the AR relative to these endogenous androgens and also evaluating its cross-reactivity with other steroid receptors, such as the estrogen, progesterone, and glucocorticoid receptors.
Without experimental data, it is difficult to definitively compare the receptor selectivity of this compound with native androgens. The 5-alpha-reduced androstane backbone is a key feature for high-affinity AR binding, which this compound possesses. However, the 16α-fluoro substitution could alter its binding profile. A comprehensive analysis would require competitive binding assays to determine its relative binding affinity (RBA) for the AR compared to testosterone or DHT.
Biological Activities and Underlying Cellular Mechanisms of 16alpha Fluoro 5alpha Androstan 17 One
Anti-proliferative and Chemopreventive Activities
Inhibition of Tumorigenesis in Preclinical Models
Preclinical studies have demonstrated the potential of 16alpha-Fluoro-5alpha-androstan-17-one in inhibiting the development of tumors. In a notable study, this compound was shown to be as active as its counterpart, 16alpha-fluoro-5-androsten-17-one, in inhibiting the binding of [3H]-7,12-dimethylbenz(a)-anthracene to skin DNA in mice, a critical event in the initiation of carcinogenesis. nih.gov
Another significant finding comes from a study on rat prostate carcinogenesis. Chronic administration of this compound demonstrated significant protection against prostate cancer induced by a chemical carcinogen and testosterone (B1683101). wikipedia.org The incidence of adenocarcinoma in the dorsolateral/anterior prostate was markedly reduced in rats fed with a diet containing this compound compared to the control group. wikipedia.org
| Preclinical Model | Carcinogen/Inducer | Key Findings |
| Mouse Skin | 7,12-dimethylbenz(a)-anthracene (DMBA) | Inhibition of DMBA binding to skin DNA. nih.gov |
| Rat Prostate | N-methyl-N-nitrosourea + Testosterone | Reduced incidence of adenocarcinoma. wikipedia.org |
Suppression of DNA Synthesis in Preneoplastic Lesions
The anti-proliferative effects of this compound are further evidenced by its ability to suppress DNA synthesis. Research has shown its efficacy in inhibiting the stimulation of epidermal [3H]thymidine incorporation induced by the tumor promoter tetradecanoylphorbol-13-acetate in mice. nih.gov This indicates an interference with the proliferative signals that can lead to the development of neoplastic lesions.
Comparative Efficacy and Mechanistic Differences with Dehydroepiandrosterone (B1670201) (DHEA)
This compound was developed as a synthetic analog of DHEA with the aim of retaining its therapeutic benefits while minimizing certain side effects. nih.gov A key distinction lies in its reduced androgenicity. Unlike DHEA, this compound does not stimulate the weight of seminal vesicles in castrated male rats, indicating a lack of androgenic effects. nih.gov
Mechanistically, while both DHEA and its fluorinated analogs are known to be potent inhibitors of glucose-6-phosphate dehydrogenase (G6PDH), an enzyme crucial for the pentose (B10789219) phosphate (B84403) pathway, this compound exhibits greater potency in certain anti-proliferative assays. nih.govendocrine-abstracts.org For instance, it is more active than DHEA in inhibiting the binding of carcinogens to DNA and the stimulation of epidermal DNA synthesis. nih.gov This suggests that while some mechanisms may be shared, the fluorine substitution in this compound enhances specific aspects of its chemopreventive activity.
| Compound | Androgenic Activity | Potency in Inhibiting DMBA Binding to DNA | Potency in Inhibiting TPA-stimulated DNA Synthesis |
| DHEA | Present | Less Potent | Less Potent |
| This compound | Absent | More Potent | More Potent |
Anti-inflammatory Modulatory Actions
Attenuation of Induced Inflammatory Responses (e.g., Phorbol (B1677699) Ester-Induced)
The anti-inflammatory properties of this compound have been demonstrated in models of induced inflammation. Specifically, it has been shown to counteract the inflammatory effects of phorbol esters. The compound effectively suppresses the epidermal hyperplasia and inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mouse skin. endocrine-abstracts.org
The underlying mechanism for this anti-inflammatory action is linked to the inhibition of the pentose phosphate pathway. This pathway is a key source of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), which is essential for the production of oxygen free radicals that act as mediators in the inflammatory response. endocrine-abstracts.org By inhibiting G6PDH, this compound reduces the availability of NADPH, thereby dampening the inflammatory cascade. endocrine-abstracts.org The anti-inflammatory and anti-hyperplastic effects of the compound in TPA-treated mouse skin were reversed by the administration of NADPH-liposomes, further supporting this mechanism. endocrine-abstracts.org
Regulation of Prostaglandin E2 Content in Target Tissues
Research indicates that this compound can modulate the production of key inflammatory mediators, including Prostaglandin E2 (PGE2). In a study utilizing cultured rat mesangial cells, the compound, also referred to as fluasterone (B124106), demonstrated potent inhibition of interleukin-1β–induced cyclooxygenase-2 (COX-2) mRNA expression and subsequent PGE2 production. This suggests a direct regulatory role in the arachidonic acid cascade, a central pathway in inflammation.
| Cell Type | Inducer | Effect of this compound |
| Cultured Rat Mesangial Cells | Interleukin-1β | Potent inhibition of COX-2 mRNA and PGE2 production. |
Metabolic Regulatory Effects in Animal Models
The potential for this compound to influence metabolic parameters such as body weight and glucose homeostasis can be hypothesized based on the activities of structurally similar steroids.
Animal models are crucial in the discovery of novel treatments for obesity. nih.gov These models range from measuring food intake in lean rodents to long-term studies in animals with diet-induced obesity. nih.gov While direct studies on the antiobesity effects of this compound are not available, research on related compounds provides a basis for potential activity. The utility of these animal models is to determine if weight loss is due to fat loss and to assess beneficial changes in key plasma parameters like insulin (B600854). nih.gov
Preclinical studies in diet-induced obese mice have shown that combinations of drugs can reduce acute food intake at doses that are ineffective when the drugs are given alone. nih.gov The behavioral satiety sequence is a model used to confirm that a drug has a selective effect on food intake by advancing the natural sequence of behaviors associated with satiety. nih.gov
| Model Aspect | Description | Relevance |
|---|---|---|
| Diet-Induced Obesity (DIO) | Rodents are fed a high-fat diet to induce an obese phenotype that closely mimics human obesity. | Allows for the study of a compound's effect on weight gain, fat mass, and related metabolic parameters in a relevant physiological context. |
| Food Intake Measurement | Quantification of daily food consumption to assess anorectic effects. | Helps to determine if weight loss is due to a reduction in appetite. |
| Body Composition Analysis | Techniques like DXA or MRI are used to measure fat mass and lean mass. | Differentiates between loss of adipose tissue and muscle mass. |
| Metabolic Parameters | Measurement of blood glucose, insulin, and lipid levels. | Provides insight into the compound's overall impact on metabolic health. |
The investigation of potential antihyperglycemic effects of novel compounds often relies on various animal models that mimic different aspects of human diabetes mellitus. nih.gov These models can be broadly categorized into those with chemically-induced hyperglycemia and spontaneous or transgenic models. nih.gov
Chemically-induced models, such as those using alloxan (B1665706) or streptozotocin, cause destruction of pancreatic β-cells, leading to insulin deficiency and subsequent hyperglycemia. nih.gov Spontaneous and transgenic animal models, on the other hand, may exhibit insulin resistance, obesity, and dyslipidemia, providing a more complex metabolic syndrome phenotype that is relevant to type 2 diabetes in humans. nih.gov The sand rat (Psammomys obesus) is an example of a spontaneous model that, when fed an energy-rich diet in a laboratory setting, develops hyperphagia, obesity, hyperinsulinemia, and insulin resistance. nih.gov
| Model Type | Inducing Agent/Genetic Basis | Key Characteristics |
|---|---|---|
| Chemically-Induced | Alloxan or Streptozotocin | Destruction of pancreatic β-cells, leading to insulin-dependent diabetes. |
| Spontaneous | e.g., Psammomys obesus (Sand Rat) | Develops obesity, insulin resistance, and hyperglycemia on an energy-rich diet. |
| Transgenic | Genetic modification | Can be engineered to exhibit specific features of human diabetes. |
Radioprotective Efficacy of Fluorinated Androstane (B1237026) Derivatives
The potential for fluorinated androstane derivatives to act as radioprotective agents is an area of interest, drawing on the known biological effects of both steroids and the influence of halogenation on molecular activity.
The introduction of a fluorine atom into a steroid nucleus can significantly alter its biological activity. uomustansiriyah.edu.iqnih.gov Fluorination at the 9α position of corticosteroids, for instance, is known to enhance both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iqresearchgate.net This is thought to be due to the electron-withdrawing effect of fluorine on the nearby 11-hydroxyl group. uomustansiriyah.edu.iq Conversely, substitution at the C-16 position often reduces mineralocorticoid activity. researchgate.net
In the context of androstanes, a study on fluorinated derivatives for prostate imaging found that for 3-substituted 5alpha-androstan-17beta-ols, the order of binding to the androgen receptor was =O > -OH > H ≈ F. nih.gov Specifically, 3beta-Fluoro-5alpha-androstan-17beta-ol showed low androgenic activity. nih.gov This suggests that the position and stereochemistry of the fluorine atom are critical determinants of biological effect.
The successful use of fluorine substitution in the design of steroids and other drugs highlights its importance in medicinal chemistry. nih.gov The small size and high electronegativity of fluorine can influence a molecule's conformation, metabolic stability, and binding affinity to receptors. nih.gov
| Position of Fluorination | General Effect on Activity | Example Compound Class |
|---|---|---|
| 9α | Enhances glucocorticoid and mineralocorticoid activity. | Corticosteroids |
| 6α | Enhances glucocorticoid potency. | Corticosteroids |
| 16 | Reduces mineralocorticoid activity. | Corticosteroids |
| 3β (in 5α-androstan-17β-ol) | Low androgenic activity. | Androstanes |
While direct evidence for the radioprotective effects of this compound is lacking, some androgenic steroids have demonstrated a protective effect on hematopoietic tissues in irradiated mice. Testosterone propionate, 19-nortestosterone, and etiocholanolone, when administered before irradiation, resulted in a significantly higher number of marrow nucleated cells, colony-forming units, and DNA content compared to irradiated controls. This suggests that the androgenic properties of these steroids may contribute to their radioprotective effects, possibly by stimulating hematopoietic recovery.
The introduction of a fluorine atom could modulate this activity. The structure-activity relationships of anabolic steroids are well-studied, with modifications to the steroid ring system influencing their anabolic and androgenic effects. wikipedia.org For example, substitutions at the C2 or C2α position can improve metabolic stability. wikipedia.org It is plausible that fluorination at the 16α position could similarly influence the radioprotective potential of the androstane skeleton by altering its interaction with biological targets or its metabolic fate.
Structure Activity Relationship Sar Investigations of 16alpha Fluoro 5alpha Androstan 17 One
Elucidation of the Role of 16alpha-Fluorine Substitution on Biological Activities
The substitution of a hydrogen atom with fluorine at the 16alpha-position of the 5alpha-androstan-17-one (B1197205) backbone imparts significant changes to the molecule's electronic and steric properties, which in turn alters its biological activity. The high electronegativity of the fluorine atom can influence the acidity of neighboring protons and alter the charge distribution across the steroid's D-ring. This modification can affect how the compound binds to enzyme active sites or hormone receptors.
Research on related fluorinated steroids suggests that the introduction of a 16alpha-fluoro group can impact various biological activities, including enzyme inhibition and receptor binding affinity. For instance, studies on the related compound, 16alpha-fluoro-5-androsten-17-one (fluasterone), have demonstrated its ability to modulate the activity of carcinogen-activating enzymes. nih.gov While direct studies on 16alpha-Fluoro-5alpha-androstan-17-one are limited, it is plausible that the 16alpha-fluoro substituent similarly influences its biological profile.
The presence of the fluorine atom can also enhance the metabolic stability of the steroid by blocking sites susceptible to oxidative metabolism. This can lead to a longer biological half-life and potentially increased potency compared to its non-fluorinated counterpart.
Influence of Stereochemistry on Compound Potency and Specificity
In general, for steroidal compounds, the orientation of substituents can dramatically alter their pharmacological profile. For example, in a study of 16-methyl-5alpha-androstane derivatives, it was observed that 16alpha-methyl derivatives consistently exhibited weaker binding to the androgen receptor compared to their 16beta-methyl isomers. While this observation pertains to a methyl group, it highlights the significant role of stereochemistry at the C-16 position in determining receptor affinity. It is reasonable to infer that the alpha-orientation of the fluorine atom in this compound will similarly have a profound and distinct impact on its biological activity compared to the hypothetical 16beta-fluoro isomer.
The rigidity of the steroid nucleus, combined with the specific spatial orientation of the 16alpha-fluoro group, contributes to the compound's specificity for certain enzymes or receptors, potentially reducing off-target effects.
Comparative SAR Analysis with Parent Steroids and Other Fluorinated Analogs (e.g., 16alpha-Fluoro-5-androsten-17-one)
To understand the unique contribution of the 16alpha-fluoro group in the 5alpha-androstane (B165731) series, it is instructive to compare its SAR with the parent steroid, 5alpha-androstan-17-one (epiandrosterone), and the closely related fluorinated analog, 16alpha-fluoro-5-androsten-17-one.
Comparison with 5alpha-androstan-17-one (Epiandrosterone):
Epiandrosterone (B191177) is a known metabolite of dehydroepiandrosterone (B1670201) (DHEA) and exhibits weak androgenic activity. wikipedia.org The introduction of the 16alpha-fluoro group to this parent structure is expected to significantly alter its biological properties. The fluorine atom's electron-withdrawing nature can modify the reactivity of the 17-keto group and influence its interaction with enzymes like 17beta-hydroxysteroid dehydrogenase.
Comparison with 16alpha-Fluoro-5-androsten-17-one:
Studies on 16alpha-fluoro-5-androsten-17-one have shown that it can inhibit carcinogen-activating enzymes by affecting gene expression at the mRNA level. nih.gov It is plausible that this compound shares some of these enzyme-modulating properties, although the different steroid nucleus may lead to variations in potency and selectivity.
| Compound | Key Structural Feature | Known/Inferred Biological Activity |
|---|---|---|
| This compound | 16alpha-fluoro group, saturated 5alpha-androstane nucleus | Potentially altered enzyme modulation and receptor binding affinity compared to parent steroid. |
| 5alpha-androstan-17-one (Epiandrosterone) | Non-fluorinated parent compound | Weak androgenic activity. wikipedia.org |
| 16alpha-Fluoro-5-androsten-17-one | 16alpha-fluoro group, 5-ene bond | Inhibition of carcinogen-activating enzymes. nih.gov |
Delineation of Structural Determinants for Enzyme Modulation and Receptor Binding
The structural features of this compound that are critical for its interaction with enzymes and receptors include:
The 17-keto group: This functional group is a key site for interaction with various enzymes, particularly hydroxysteroid dehydrogenases. The electronic environment of this ketone is modulated by the adjacent 16alpha-fluoro substituent.
The 16alpha-fluoro group: As discussed, this group influences the steric and electronic properties of the D-ring, impacting binding affinity and specificity. Its presence can also block metabolic access to the C-16 position.
| Structural Feature | Potential Role in Biological Activity |
|---|---|
| 17-Keto Group | Key interaction site for enzymes (e.g., hydroxysteroid dehydrogenases). |
| 16alpha-Fluoro Group | Modulates electronic properties of the D-ring, influences steric fit in binding pockets, and can block metabolism. |
| 5alpha-Androstane Nucleus | Determines the overall three-dimensional shape of the molecule, crucial for receptor recognition and binding. |
Analytical and Spectroscopic Methodologies for Research on 16alpha Fluoro 5alpha Androstan 17 One
Chromatographic Techniques for Isolation, Purification, and Purity Assessment
Chromatographic methods are indispensable tools in the synthesis and analysis of steroids, enabling the separation of the target compound from starting materials, byproducts, and isomers.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of steroidal compounds due to its high resolution and sensitivity. In the context of 16alpha-Fluoro-5alpha-androstan-17-one, reversed-phase HPLC would be the method of choice for assessing the purity of a synthesized batch and for its preparative isolation. A C18 (octadecylsilyl) column is typically employed for the separation of androstane (B1237026) derivatives. nih.gov
The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, with the gradient or isocratic elution conditions optimized to achieve baseline separation of the target compound from any impurities. Detection is commonly performed using a UV detector, typically in the range of 200-220 nm, where the carbonyl group at C-17 exhibits absorbance. For compounds lacking a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed.
| Parameter | Typical Conditions for Steroid Analysis |
| Stationary Phase | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Table 1: Hypothetical HPLC Parameters for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds, making it highly suitable for the analysis of steroids and their metabolites in biological matrices. nih.gov Due to the low volatility of steroids, derivatization is a critical step prior to GC-MS analysis. nih.gov For this compound and its potential metabolites, a two-step derivatization process involving methoximation followed by silylation (e.g., with N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) is a common approach. This process converts the ketone at C-17 and any hydroxyl groups into more volatile and thermally stable methoxime and trimethylsilyl (B98337) (TMS) ethers, respectively.
The derivatized sample is then introduced into the gas chromatograph, where it is separated on a capillary column (e.g., a non-polar polydimethylsiloxane-based stationary phase). The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum, characterized by a specific molecular ion peak and a unique fragmentation pattern, serves as a chemical fingerprint for identification. Quantification can be achieved by selected ion monitoring (SIM), which offers high sensitivity and selectivity. nih.gov
| Step | Description | Typical Reagents/Conditions |
| Extraction | Isolation of steroids from a biological matrix. | Liquid-liquid extraction or solid-phase extraction. |
| Derivatization | Conversion to volatile derivatives. | Methoxyamine hydrochloride followed by MSTFA. |
| GC Separation | Separation of derivatized compounds. | Capillary column (e.g., HP-5MS), temperature programming. |
| MS Detection | Ionization and mass analysis. | Electron Ionization (EI), Quadrupole Mass Analyzer. |
Table 2: General Workflow for GC-MS Analysis of Steroidal Metabolites
Spectroscopic Methods for Definitive Structural Elucidation
While chromatography provides information on purity and can aid in identification, spectroscopic techniques are essential for the unambiguous determination of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including steroids. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to fully characterize this compound.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The signals for the angular methyl groups at C-18 and C-19 would appear as singlets in the upfield region. The proton at C-16 would be significantly affected by the adjacent fluorine atom, exhibiting a characteristic doublet or doublet of doublets due to coupling with both the fluorine and neighboring protons.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbon atoms in the molecule. The carbon bearing the fluorine atom (C-16) would exhibit a large one-bond C-F coupling constant, providing a clear diagnostic marker for the position of fluorination. The carbonyl carbon at C-17 would appear as a downfield signal.
¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the fluorine atom at the 16-alpha position. The coupling of this fluorine to adjacent protons would provide further confirmation of its location and stereochemistry.
| Nucleus | Expected Chemical Shift Range (ppm) | Key Diagnostic Features |
| ¹H | 0.5 - 5.0 | Signals for angular methyls (C18, C19), complex multiplets for steroidal backbone, characteristic splitting for H-16 due to F. |
| ¹³C | 10 - 220 | Downfield signal for C-17 carbonyl, signal for C-16 showing large ¹JCF coupling. |
| ¹⁹F | -150 to -250 | A single resonance with coupling to adjacent protons (H-16, H-15). |
Table 3: Predicted NMR Spectroscopic Data for this compound
While NMR spectroscopy can provide strong evidence for the relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration and the three-dimensional structure of a molecule in the solid state. To perform this analysis, a suitable single crystal of this compound must be grown.
The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of all atoms. This technique would definitively confirm the 5-alpha configuration of the A/B ring junction, the alpha-orientation of the fluorine atom at C-16, and the trans-fused nature of the B/C and C/D ring systems. Furthermore, it would provide detailed information on bond lengths, bond angles, and the conformation of the four rings, which typically adopt chair (A, B, C) and envelope (D) conformations in the 5-alpha-androstane skeleton.
| Parameter | Information Obtained |
| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |
| Space Group | The symmetry of the crystal lattice. |
| Atomic Coordinates | The precise position of each atom in the molecule. |
| Bond Lengths & Angles | Precise geometric parameters of the molecular structure. |
| Torsion Angles | Defines the conformation of the ring systems. |
| Absolute Configuration | Unambiguous determination of stereochemistry (e.g., using the Flack parameter). |
Table 4: Information Derived from X-ray Crystallographic Analysis
Future Directions and Emerging Research Opportunities for 16alpha Fluoro 5alpha Androstan 17 One
Development of Novel Synthetic Routes and Derivatization Strategies
Future research into 16alpha-Fluoro-5alpha-androstan-17-one will likely benefit from advancements in synthetic chemistry, focusing on more efficient and stereoselective methods for its production and the creation of a diverse library of related compounds.
Advanced Fluorination Techniques: While classic fluorinating agents have been used for steroid synthesis, emerging research focuses on safer and more selective modern reagents. nih.gov Future synthetic efforts could explore late-stage fluorination techniques or novel electrophilic fluorinating agents of the N−F class, such as Selectfluor™, which has been shown to be efficient for other steroid systems. nih.gov Kinetic studies of fluorination reactions on steroid enolate derivatives could provide quantitative insights to optimize reaction conditions, including temperature, solvent, and reaction time, to improve yields and stereoselectivity. nih.gov
Derivatization Strategies: Systematic modification of the this compound scaffold is a promising avenue for developing new chemical entities with tailored biological activities. Research on other androstane (B1237026) derivatives has demonstrated that modifications at various positions can yield compounds with distinct pharmacological profiles, such as antiandrogenic or anticancer effects. nih.govnih.gov Future derivatization could involve introducing functional groups at positions other than C16 to explore structure-activity relationships (SAR).
Table 1: Potential Derivatization Strategies for this compound
| Modification Site | Potential Functional Group | Rationale |
| C-3 Position | Introduction of oxime or amino groups | To alter receptor binding affinity and selectivity. |
| C-17 Position | Conversion of the ketone to a hydroxyl or other functional groups | To modulate androgenic potency and metabolic stability. |
| A/B Ring Fusion | Alteration from 5-alpha (trans) to 5-beta (cis) | To investigate the impact of overall molecular shape on biological activity. |
| Additional Substitutions | Introduction of other small groups (e.g., methyl, chloro) on the steroid backbone | To fine-tune electronic properties and steric interactions with target receptors. |
In-depth Mechanistic Studies of its Diverse Biological Activities
While this compound is known as a synthetic anabolic steroid that interacts with androgen receptors, the precise molecular consequences of this interaction are not fully understood. ontosight.ai The fluorine atom at the 16-alpha position likely alters its binding affinity, receptor activation, and subsequent downstream signaling pathways compared to endogenous androgens.
Future in-depth studies should aim to:
Characterize Receptor Interactions: Investigate the binding kinetics and thermodynamics of this compound with the androgen receptor (AR). This includes determining its affinity (Kd), association (kon), and dissociation (koff) rates. Such studies could reveal whether it acts as a full agonist, partial agonist, or even an antagonist in different cellular contexts.
Elucidate Downstream Signaling: Explore the impact of AR binding on the recruitment of co-activator and co-repressor proteins. The specific conformation adopted by the AR-ligand complex dictates which coregulatory proteins are recruited, ultimately influencing gene transcription. oup.com
Investigate Off-Target Effects: A comprehensive understanding requires screening for interactions with other steroid receptors, such as estrogen or progesterone (B1679170) receptors, as fluorination can sometimes alter receptor selectivity. uaeu.ac.aeresearchgate.net Furthermore, exploring its effects on non-genomic signaling pathways that are independent of nuclear receptor transcription is a critical area for future research. mdpi.com A study on the related compound, 16alpha-fluoro-5-androsten-17-one, found that it could enhance DNA synthesis and induce the expression of proto-oncogenes like c-fos and c-Ha-ras in certain preneoplastic liver lesions, suggesting complex biological activities beyond simple androgen receptor agonism. nih.gov
Exploration of its Potential as a Biochemical Probe for Steroidogenic and Metabolic Pathways
The development of molecular probes is essential for visualizing and quantifying biological processes in real-time. The unique properties of this compound make it an attractive candidate for development as a biochemical probe.
Positron Emission Tomography (PET) Imaging: The stable fluorine atom (¹⁹F) can be substituted with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This would create a radiolabeled version, 16alpha-[¹⁸F]Fluoro-5alpha-androstan-17-one, which could be used as a PET tracer. This approach has been successfully used with other fluorinated steroids, such as 16α-[¹⁸F]Fluoro-17β-estradiol, to visualize and quantify estrogen receptor expression in tumors non-invasively. nih.govnih.govfrontiersin.org A similar androgenic tracer could be invaluable for studying androgen receptor distribution and density in prostate cancer and other androgen-dependent conditions.
Metabolic Pathway Elucidation: Labeled versions of the compound could be used to trace its metabolic fate in vitro and in vivo. Understanding how it is metabolized by key steroidogenic enzymes, such as 5α-reductase and hydroxysteroid dehydrogenases, is crucial. nih.govnih.gov This research could reveal novel metabolic pathways or identify metabolites with their own unique biological activities.
Aptamer-Based Sensing: Another emerging area is the use of DNA aptamers as recognition agents for steroids. nih.govresearchgate.net Future research could involve developing specific aptamers that bind to this compound, which could then be integrated into fluorogenic probes for rapid and sensitive detection in biological samples. nih.gov
Computational Chemistry Approaches for Predicting and Optimizing Activity
Computational modeling provides powerful tools to predict the behavior of molecules and guide the design of new and improved derivatives, saving significant time and resources in the drug discovery process. nih.gov
Molecular Docking: This technique can be used to simulate the interaction between this compound and the ligand-binding pocket of the androgen receptor. nih.gov These simulations can predict the preferred binding mode, identify key amino acid residues involved in the interaction, and estimate the binding affinity. This information is crucial for understanding the structural basis of its activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov By synthesizing and testing a library of derivatives of this compound, a QSAR model could be developed. This model would then allow for the in silico prediction of the activity of new, unsynthesized derivatives, helping to prioritize the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. This can help understand how the binding of this compound affects the conformational flexibility of the androgen receptor and its interactions with other proteins, providing a more complete picture of its mechanism of action. oup.com
Table 2: Application of Computational Approaches in Future Research
| Computational Method | Objective | Potential Outcome |
| Molecular Docking | Predict binding mode and affinity to the androgen receptor. | Identification of key interactions and rationale for observed activity. nih.gov |
| QSAR Analysis | Develop predictive models for biological activity based on chemical structure. | Prioritization of novel derivatives for synthesis with potentially enhanced activity. mdpi.com |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-receptor complex. | Understanding of conformational changes and allosteric effects on receptor function. |
Q & A
Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling optimize dosing regimens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
